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Compound of Interest

Compound Name: JBIR-22

Cat. No.: B15582272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis

of JBIR-22, a potent inhibitor of protein-protein interactions. The synthesis is notable for its

stereoselective construction of a unique 4,4-disubstituted glutamic acid moiety, a key structural

feature of this class of natural products.[1][2][3] The protocols described herein are based on

the successful total syntheses reported by Westwood and colleagues, offering a roadmap for

the laboratory-scale production of JBIR-22 and its analogs for further biological and

pharmacological evaluation.

Introduction
JBIR-22 is a tetramic acid-containing natural product that has garnered significant interest due

to its unique biological activity. It has been identified as the first in its class to function as a

protein-protein interaction (PPI) inhibitor.[1][3] Specifically, JBIR-22 disrupts the

homodimerization of the proteasome assembly chaperone 3 (PAC3), a critical process in the

formation of the proteasome.[1] Given the clinical success of proteasome inhibitors in oncology,

targeting the assembly of this complex represents a promising therapeutic strategy.[1] The total

synthesis of JBIR-22 not only provides access to this valuable molecule but also allows for the

synthesis of stereoisomers to definitively assign the relative and absolute stereochemistry of

the natural product.[1][3]

The core synthetic challenge lies in the construction of the sterically congested and

stereochemically rich 4,4-disubstituted glutamic acid fragment.[1][2][3] This guide details a
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convergent synthetic strategy that addresses this challenge, culminating in the formation of the

tetramic acid core and the final JBIR-22 molecule.

Retrosynthetic Analysis
The synthetic approach hinges on a convergent strategy where the molecule is disconnected

into two key fragments: a masked 4,4-disubstituted glutamic acid derivative and a β-

ketothioester containing the decalin moiety.[1] The tetramic acid core is planned to be

constructed at a late stage via a Lacey–Dieckmann condensation.[1]
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Caption: Retrosynthetic analysis of JBIR-22.
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Experimental Protocols
The following protocols are for the key transformations in the synthesis of JBIR-22.

Synthesis of the Masked 4,4-Disubstituted Glutamic
Acid (Fragment 12)
This multi-step sequence begins with the condensation of (RS)-tert-butanesulfinamide with

ethyl pyruvate to establish the initial stereocenter.

Step 1: Condensation of (RS)-tert-butanesulfinamide with ethyl pyruvate

To a solution of (RS)-tert-butanesulfinamide and ethyl pyruvate, add Ti(OEt)4.

Stir the reaction at room temperature.

Monitor the reaction by TLC until completion.

Purify the product by column chromatography to yield the corresponding N-sulfinyl imine.

Note: Optimization of this step is crucial to maximize the yield of the desired imine and

minimize the formation of a lactone byproduct.[1]

Step 2: Diastereoselective Aldol Reaction and Subsequent Reduction

Treat the N-sulfinyl imine with a suitable enolate at low temperature.

Following the aldol addition, perform a diastereoselective reduction of the imine.

The reaction is then subjected to acidic conditions to facilitate cleavage of the N-sulfinyl

group and lactonization.

Purify the resulting masked 4-hydroxy-4-isopropyl glutamic acid (Fragment 12) by column

chromatography.

Synthesis of the β-Ketothioester (Fragment 17)
The decalin-containing fragment is prepared through an intramolecular Diels-Alder reaction.
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Step 1: Intramolecular Diels-Alder Cycloaddition

Synthesize the linear triene precursor.

Employ an organocatalyst to promote an enantioselective intramolecular Diels-Alder

reaction.

The resulting cycloadduct contains the core decalin structure with the desired

stereochemistry.

Purify the product by column chromatography.

Step 2: Elaboration to the β-Ketothioester

Perform a series of functional group manipulations on the cycloadduct, including an

oxidation, to install the β-ketone.

Couple the resulting carboxylic acid with a thiol to generate the β-ketothioester (Fragment

17).

Assembly of JBIR-22
Step 1: Coupling of Fragment 12 and Fragment 17

To a solution of the masked glutamic acid derivative (Fragment 12) and the β-ketothioester

(Fragment 17) in THF, add silver trifluoroacetate and triethylamine at 0 °C.[1]

Allow the reaction to warm to room temperature and stir for 2 hours.[1]

Quench the reaction and extract the product.

Purify the coupled product by column chromatography.

Step 2: Lacey-Dieckmann Condensation and Hydrolysis

Treat the coupled product with t-BuOK in THF at 0 °C, then allow it to warm to room

temperature to induce the Lacey-Dieckmann condensation.[1]
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Following cyclization, add aqueous NaOH and heat the reaction mixture in a microwave

reactor at 110 °C for 20 minutes to hydrolyze the ester.[1]

Acidify the reaction mixture and extract the final product, JBIR-22.

Purify by reverse-phase chromatography.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of a diastereomer

of JBIR-22.

Step Product Yield (%)

Coupling of Fragment 12 and

Fragment 17a
Compound 25a 89

Lacey-Dieckmann

Condensation and Hydrolysis

of 25a

JBIR-22 diastereomer 2a 71

Coupling of Fragment 12 and

Fragment 17b
Compound 25b 84

Lacey-Dieckmann

Condensation and Hydrolysis

of 25b

JBIR-22 diastereomer 2b 74

Overall Yield (from

cyclohexene, 10 steps, longest

linear route)

JBIR-22 diastereomer 2a 10.1

Overall Yield (from

cyclohexene, 10 steps, longest

linear route)

JBIR-22 diastereomer 2b 11.3

Data obtained from Healy et al., Angew. Chem. Int. Ed. 2015, 54, 4046-4050.[1]

Mechanism of Action
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JBIR-22 acts by inhibiting the homodimerization of the proteasome assembly chaperone PAC3.

This disruption prevents the proper assembly of the 20S proteasome, a key cellular machinery

for protein degradation.

Normal Proteasome Assembly Inhibition by JBIR-22

PAC3 Monomer

PAC3 Homodimer

PAC3 Monomer

20S Proteasome
Assembly

JBIR-22

Blocked Dimerization

PAC3 Monomer PAC3 Monomer

Inhibited Proteasome
Assembly
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Caption: JBIR-22 inhibits proteasome assembly.

Conclusion
The total synthesis of JBIR-22 has been successfully achieved through a convergent and

stereoselective route. The protocols outlined in this document provide a foundation for the

synthesis of this important biological probe and its analogs. The ability to access synthetic

JBIR-22 will facilitate further investigation into its mechanism of action and its potential as a

therapeutic agent targeting protein-protein interactions in the proteasome pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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